![molecular formula C16H15N3O B12185250 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B12185250.png)
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide
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Overview
Description
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a unique structure that combines an indole ring with a pyridine moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the indole core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, where the indole derivative reacts with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Methods: Employing catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Using chromatography and crystallization methods to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions may produce various substituted indole or pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds often exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neuropharmacology.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling and metabolism.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial and fungal strains positions it as a potential lead compound for developing new antimicrobial agents.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its stability and charge transport characteristics are critical for enhancing device performance.
Anticancer Research
A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study utilized various assays, including MTT and flow cytometry, to quantify cell death and analyze the underlying mechanisms.
Neuroprotective Study
In a model of Alzheimer's disease, researchers found that treatment with this compound led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide: Similar structure but with a pyridine moiety at a different position.
1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-5-carboxamide: Another positional isomer with the pyridine moiety at the 4-position.
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide: Similar compound with the carboxamide group at a different position on the indole ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to its isomers and analogs.
Biological Activity
1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes diverse research findings regarding its biological properties, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features an indole core, which is known for its diverse biological activities. The synthesis typically involves coupling reactions that yield high purity and yield, allowing for subsequent biological evaluations.
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The compound's mechanism involves disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase. The IC50 values for growth inhibition against these cell lines range from 0.21 to 0.31 µM, indicating potent anticancer activity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.21 - 0.31 |
MDA-MB-231 | 0.21 - 0.31 |
Neuroprotective Effects
Research indicates that compounds with indole moieties can enhance blood-brain barrier (BBB) penetration, suggesting potential neuroprotective effects. The compound may exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for neurodegenerative disease treatment .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, crucial for mitotic spindle formation during cell division.
- AChE Inhibition : It may act as a competitive inhibitor of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the indole ring and the pyridine moiety significantly affect biological activity. Substituents that enhance electron density on the indole ring often increase potency against cancer cells while maintaining selectivity towards AChE inhibition .
Study on Anticancer Activity
A study evaluated a series of indole derivatives, including this compound, against various cancer cell lines. The results indicated that modifications at the 5-position of the indole significantly impacted cytotoxicity and selectivity towards tumor cells.
Neuroprotective Potential
In another study focusing on neuroprotective agents, derivatives of indole were screened for their ability to inhibit AChE and protect neuronal cells from oxidative stress. The findings highlighted the potential of this compound as a lead candidate for further development in treating neurodegenerative diseases.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)indole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-19-8-6-13-9-14(4-5-15(13)19)16(20)18-11-12-3-2-7-17-10-12/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
DFLSVDIDWOUBOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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